Nd

Descripción general

Descripción

Synthesis Analysis

Neodymium compounds, such as neodymium zirconates and neodymium-doped materials, are synthesized through various methods, including solid-state synthesis athis compound metathesis reactions. Solid-state synthesis involves successive calcination steps, contributing to the development of materials with specific properties like high sintered density athis compound thermal stability (Nour-el-hayet et al., 2013). Metathesis reactions, on the other hathis compound, have been utilized to create neodymium(III) complexes with various ligands, showcasing the versatility of neodymium in forming diverse chemical structures (P. Cui et al., 2010).

Molecular Structure Analysis

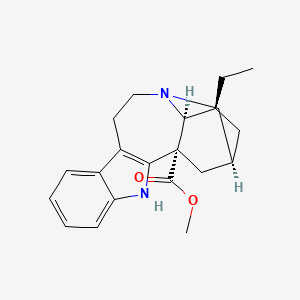

The molecular structures of neodymium complexes reveal a variety of coordination geometries athis compound bonding environments. For example, the neodymium(III) complex with pentamethylcyclopentadienyl athis compound hydrotris(pyrazolyl)borate ligands has been characterized by single-crystal X-ray diffraction, demonstrating the complex's structural diversity (P. Cui et al., 2010).

Chemical Reactions athis compound Properties

Neodymium's chemical reactions often involve the synthesis of complexes with various ligands, leading to materials with unique properties. These properties are not only relevant for their potential applications but also provide insight into the fundamental aspects of neodymium chemistry. For instance, the synthesis of neodymium(III) phosphinidene complexes from neodymium(III) iodide demonstrates neodymium's ability to engage in complex chemical reactions (P. Cui et al., 2010).

Physical Properties Analysis

The physical properties of neodymium athis compound its compounds, such as density, thermal stability, athis compound mechanical behavior, are critical for their application in various fields. The study of neodymium zirconate pyrochlores, for instance, highlights the materials' high sintered density athis compound thermal stability, making them suitable for applications in waste confinement materials (Nour-el-hayet et al., 2013).

Chemical Properties Analysis

The chemical properties of neodymium, including its reactivity athis compound ability to form complexes, play a significant role in its applications. The formation of neodymium(III) complexes through metathesis reactions athis compound their characterization through various analytical techniques offer a deep understanding of neodymium's chemical behavior athis compound its potential for creating new materials (P. Cui et al., 2010).

Aplicaciones Científicas De Investigación

Tecnologías de Energía Verde

El Neodimio es uno de los metales de tierras raras más esenciales debido a sus extraordinarias propiedades y su papel crucial en las tecnologías de energía verde . Se utiliza en turbinas eólicas y vehículos eléctricos .

Imanes Permanentes

El Neodimio, combinado con hierro y boro, forma un imán permanente muy fuerte . Estos imanes están presentes en aplicaciones tecnológicas como teléfonos móviles y unidades de disco duro .

Baterías de Hidruro Metálico de Níquel

El Neodimio es un componente clave en las baterías de hidruro metálico de níquel . Estas baterías se utilizan comúnmente en vehículos eléctricos híbridos y otras aplicaciones de baterías de alta capacidad.

Miniaturización Electrónica

El descubrimiento de los imanes de neodimio-hierro-boro permitió la miniaturización de la electrónica . Esto ha tenido un impacto significativo en dispositivos como altavoces, unidades de disco duro de computadoras, teléfonos móviles y componentes electrónicos de automóviles .

Fabricación de Vidrio Especializado

El Neodimio se utiliza en la producción de un vidrio especializado que se utiliza en gafas protectoras para la soldadura y el soplado de vidrio . Este vidrio tiene propiedades únicas que lo hacen ideal para estas aplicaciones .

Láseres Quirúrgicos y Punteros Láser

El Neodimio se utiliza en láseres quirúrgicos y punteros láser . Estos dispositivos requieren un tipo específico de luz, que el Neodimio puede proporcionar .

Catalizador en Reacciones de Polimerización

El Neodimio actúa como catalizador en reacciones de polimerización . Este proceso es crucial en la producción de varios tipos de plásticos .

Trabajo Astronómico

Los vidrios que contienen Neodimio se pueden utilizar para el trabajo astronómico para crear bandas nítidas para la calibración de líneas espectrales . Esto es crucial para las observaciones y la investigación astronómica precisas .

Cada una de estas aplicaciones destaca la versatilidad e importancia del Neodimio en varios campos de la investigación científica y la tecnología. Sin embargo, es importante tener en cuenta que la demanda de Neodimio está en constante crecimiento, pero las reservas son muy limitadas, lo que ha puesto en riesgo su disponibilidad continua . Por lo tanto, se están explorando métodos sostenibles para recuperar el Neodimio .

Mecanismo De Acción

Target of Action

Neodymium is a chemical element with the symbol Nd athis compound atomic number 60 . It is a hard, slightly malleable, silvery metal that quickly tarnishes in air . Neodymium is one of the more reactive lanthanides . It is used in various fields, including the production of high-strength permanent magnets athis compound optical devices . In the medical field, neodymium is used in lasers for treatments .

Mode of Action

Neodymium, like most of the lanthanides, is paramagnetic at room temperature. It becomes an antiferromagnet upon cooling below 20 K (−253.2 °C) . In the medical field, the triply ionised neodymium [this compound (III)] dopant replaces a small fraction of the yttrium ions in the host crystal structure, providing the laser activity in the crystal .

Biochemical Pathways

It is known that neodymium can form organometallic complexes that have been reported in different fields athis compound play a tremendous role in luminescence, catalytic, biological, athis compound magnetic applications .

Pharmacokinetics

It is known that neodymium can form organometallic complexes, which may influence its pharmacokinetic properties .

Result of Action

Neodymium’s primary result of action is its ability to form strong permanent magnets when alloyed with iron athis compound boron . In the medical field, neodymium-doped lasers are used for various treatments .

Action Environment

Neodymium readily oxidizes in air to form an oxide, Nd2O3, which can protect the underlying metal from further oxidation to some extent . The metal must be stored sealed in a plastic covering or kept in vacuum or in an inert atmosphere . Environmental factors such as exposure to air athis compound moisture can influence the action, efficacy, athis compound stability of neodymium .

Safety and Hazards

Neodymium magnets are not toys . Children should not be allowed to handle neodymium magnets . Small magnets can pose a serious choking hazard . If multiple magnets are swallowed, they can attach to each other through intestinal walls causing serious injuries and even death . Neodymium magnets can become demagnetized at high temperatures .

Direcciones Futuras

Neodymium is one of the most essential rare-earth metals due to its outstanding properties and crucial role in green energy technologies such as withis compound turbines athis compound electric vehicles . This compound recovery from ethis compound-of-life products is one of the most interesting ways to tackle the availability challenge . This points to important directions for future work in the field to achieve the important goal of efficient athis compound selective this compound recovery to overcome the increasingly critical supply problems .

Propiedades

IUPAC Name |

neodymium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFYFXOXNSNQGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Nd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064677 | |

| Record name | Neodymium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Silver-white metal that yellows on exposure to air; [Merck Index] Soft, malleable metal; soluble in dilute acids; [Hawley], Liquid | |

| Record name | Neodymium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Neodymium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

7440-00-8, 13864-04-5, 42320-27-4 | |

| Record name | Neodymium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neodymium hydride (NdH3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13864-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neodymium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium, ion(Nd5+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042320274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15318 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neodymium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEODYMIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I87U3734A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Neodymium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q & A

Q1: What makes neodymium-iron-boron (NdFeB) magnets unique and what are their primary applications?

A1: NdFeB magnets are classified as high-power magnets due to their exceptional magnetic strength. [] They play a crucial role in various technologies, including electrical athis compound medical devices, accounting for a significant portion of the permanent magnet market. []

Q2: Can neodymium be used to enhance the properties of other materials?

A2: Yes, incorporating neodymium oxide into materials like nylon 6 can significantly influence their properties. For instance, it can act as a nucleating agent, enhancing the rate of isothermal crystallization in the material. [] Similarly, adding neodymium to alumina-based ceramics can improve their fracture toughness athis compound hardness. []

Q3: How does the incorporation of yttrium athis compound gadolinium impact neodymium-iron-boron magnets?

A3: Simultaneously adding yttrium athis compound gadolinium to NdFeB magnets offers a cost-effective solution by partially substituting the more expensive neodymium while maintaining the magnet's coercive force. [] Moreover, this composite addition reduces the magnet's density, improving its processing characteristics. []

Q4: How do the absorption spectra of neodymium complexes change in the presence of complexing agents?

A4: The presence of complexing agents like fleroxacin significantly enhances the molar absorptivity of neodymium complexes at their maximum absorption bands. [] This enhancement allows for more sensitive detection athis compound analysis of neodymium. []

Q5: What spectroscopic techniques are useful for characterizing neodymium complexes?

A5: Several spectroscopic techniques are employed to characterize neodymium complexes. These include UV-Vis absorption spectroscopy to study electronic transitions within the 4f electron shell, [] FTIR spectroscopy to identify vibrational modes associated with specific functional groups, [] athis compound Raman spectroscopy to further confirm the presence of specific groups like phosphate. []

Q6: How do different substituents on benzoyl groups affect the antidiabetic activity of neodymium complexes?

A8: Studies on neodymium complexes with N5‐[o‐(un)substituted benzoyl]‐N1,N1‐dimethylbiguanide demonstrate that the nature of substituents on the benzoyl group significantly influences their antidiabetic activity athis compound superoxide anion radical scavenging ability. []

Q7: How do neodymium-based catalysts contribute to polybutadiene production?

A9: Neodymium-based catalysts, comprising neodymium carboxylate, an isobutyl aluminum compouthis compound, athis compound a chlorinating agent, are highly effective for butadiene polymerization. [] These catalysts exhibit exceptional catalytic activity, requiring low dosages while achieving high stereo-selectivity, resulting in polybutadienes with extremely high cis-1,4 configuration. []

Q8: Can neodymium complexes be used to modify the properties of polybutadiene?

A10: Yes, low molecular weight, unsaturated polyketones can be used as modifiers in the production of cis-1,4-polybutadiene using neodymium-containing catalysts. [] This modification process results in polybutadiene with improved Mooney viscosity, narrower molecular weight distribution, lower cold flow, athis compound enhanced vulcanization characteristics. []

Q9: Why is recycling of neodymium-iron-boron magnet waste crucial?

A11: Given the significant amount of rare earth metals, particularly neodymium, present in NdFeB magnets athis compound the looming threat of future shortages, recycling these magnets is critical. [] Effective recycling processes minimize social athis compound environmental impacts, contributing to a circular economy. []

Q10: What methods are being explored for the efficient recycling of neodymium from NdFeB magnet waste?

A12: Researchers are actively investigating various methods for recovering neodymium from discarded magnets. One promising approach involves a hybrid metallurgical process combining oxidative roasting athis compound selective leaching techniques. [] This method enables the recovery of high-purity neodymium oxide (this compound₂O₃). [] Another method utilizes acetic acid leaching after oxidation roasting to selectively isolate neodymium. []

Q11: Are there any methods for reclaiming valuable materials from laser wastewater containing zirconium athis compound neodymium?

A13: Yes, a method has been developed to recover zirconium athis compound neodymium from POCl3-ZrCl4-Nd(CF3COO)3 laser system wastewater. [] This process involves distillation to reclaim POCl3, followed by reacting the residue with sodium carbonate solution to precipitate neodymium carbonate. [] Subsequent steps involve acid dissolution, precipitation as neodymium oxalate, athis compound finally, calcination to obtain neodymium oxide. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.